![molecular formula C16H14BrCl2N B1292018 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 543737-10-6](/img/structure/B1292018.png)
4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
The compound "4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline" is a brominated tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are a class of compounds that have garnered interest due to their presence in various natural products and their potential pharmacological activities. The presence of bromine and chlorine atoms in the compound suggests that it may have unique chemical reactivity and physical properties that could be useful in various chemical transformations or as a potential lead compound in drug discovery .
Synthesis Analysis
The synthesis of brominated tetrahydroisoquinolines can be achieved through various methods. For instance, compounds similar to the one have been semisynthesized using brominated tyrosine derivatives as starting materials . Another approach involves the synthesis of 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles using a rhodium catalyst, which suggests the possibility of a bromonium ylide intermediate . Additionally, reductive amination and palladium-catalyzed ethoxyvinylation followed by reductive N-alkylation have been used to synthesize N-aryl-1,2,3,4-tetrahydroisoquinolines, indicating a versatile method that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related tetrahydroisoquinoline compounds has been characterized using various spectroscopic methods, including NMR and X-ray powder diffraction (XRPD). For example, an N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative was found to crystallize in an orthorhombic system with specific unit-cell parameters . This suggests that the compound of interest may also crystallize in a similar manner, and its structure could be elucidated using similar techniques.
Chemical Reactions Analysis
Tetrahydroisoquinolines can undergo a variety of chemical reactions. For instance, they can react with methyl iodide to form methylthio derivatives or with hydrazine hydrate to produce aminopyrazolotetrahydroquinoline hydrazones . Additionally, they can participate in Thorpe-Ziegler cyclization when treated with sodium ethoxide in boiling ethanol . These reactions demonstrate the chemical versatility of tetrahydroisoquinoline derivatives and suggest potential pathways for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated tetrahydroisoquinolines are influenced by their molecular structure. The presence of halogen atoms can significantly affect the compound's reactivity, boiling point, solubility, and other physical properties. For example, the introduction of bromine atoms can increase the density and molecular weight of the compound . The specific properties of "4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline" would need to be determined experimentally, but insights can be gained from the properties of structurally similar compounds.
Scientific Research Applications
Neuropharmacology and Neurotoxicity
Tetrahydroisoquinolines (THIQs) have been studied for their effects on dopamine receptors and potential neurotoxicity. Riggs et al. (1987) synthesized and evaluated various isomeric tetrahydroisoquinolines for dopamine D-1 antagonist activity, highlighting the importance of specific structural features for selective dopamine D-1 antagonist activity (Riggs, Nichols, Foreman, & Truex, 1987). Furthermore, Niwa et al. (1987) discovered tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline in human brains, suggesting these compounds could be endogenous neurotoxins potentially involved in Parkinson's disease pathogenesis (Niwa, Takeda, Kaneda, Hashizume, & Nagatsu, 1987).
Pharmacological Effects
Analogs of tetrahydroisoquinoline have shown various pharmacological activities. Gitto et al. (2006) synthesized N-substituted tetrahydroisoquinolines, identifying derivatives with significant anticonvulsant activity, comparable to that of known clinical anticonvulsants (Gitto, Caruso, Pagano, De Luca, Citraro, Russo, De Sarro, & Chimirri, 2006). Similarly, Azamatov et al. (2023) investigated the local anesthetic activity and acute toxicity of synthesized tetrahydroisoquinoline derivatives, revealing significant anesthetic efficacy and safety profiles (Azamatov et al., 2023).
Synthesis and Chemical Properties
The synthesis and structural elucidation of tetrahydroisoquinoline derivatives have been a subject of interest due to their complex biological activities and potential therapeutic applications. Pedrosa et al. (2001) detailed the synthesis of enantiopure tetrahydroisoquinolines, demonstrating the versatility of these compounds in chemical synthesis (Pedrosa, Andrés, Iglesias, & Obeso, 2001).
Mechanism of Action
Target of Action
The primary targets of 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline are the Proto-oncogene tyrosine-protein kinase Src and the Epidermal growth factor receptor . These proteins play crucial roles in cell proliferation and differentiation, making them important targets in cancer research .
Mode of Action
4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline interacts with its targets by inhibiting their activity . This inhibition prevents the downstream signaling pathways from being activated, thereby affecting cell proliferation and differentiation .
Biochemical Pathways
Given its targets, it is likely that it impacts pathways related to cell growth and differentiation .
Result of Action
The inhibition of the Proto-oncogene tyrosine-protein kinase Src and the Epidermal growth factor receptor by 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline can lead to a decrease in cell proliferation and differentiation . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Safety and Hazards
properties
IUPAC Name |
4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2N/c1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h2-7,14H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWTVCXFOSCRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625342 | |
Record name | 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
543737-10-6 | |
Record name | 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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